1-(3-Methylphenyl)cyclopentane-1-carbonitrile
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Overview
Description
1-(3-Methylphenyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C13H15N It is a derivative of cyclopentane, where a nitrile group is attached to the first carbon of the cyclopentane ring, and a 3-methylphenyl group is attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)cyclopentane-1-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with cyclopentanone in the presence of a base, followed by the addition of a cyanide source to introduce the nitrile group. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nitration with concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of 1-(3-Methylphenyl)cyclopentane-1-carboxylic acid
Reduction: Formation of 1-(3-Methylphenyl)cyclopentane-1-amine
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring
Scientific Research Applications
1-(3-Methylphenyl)cyclopentane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)cyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Methylphenyl)cyclopentane-1-carbonitrile can be compared with other similar compounds, such as:
1-Phenylcyclopentane-1-carbonitrile: Lacks the methyl group on the aromatic ring, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)cyclopentane-1-carbonitrile: The position of the methyl group on the aromatic ring can influence the compound’s chemical properties and interactions.
1-(3-Methylphenyl)cyclohexane-1-carbonitrile: The cyclohexane ring may alter the compound’s steric and electronic properties compared to the cyclopentane ring.
Properties
IUPAC Name |
1-(3-methylphenyl)cyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-11-5-4-6-12(9-11)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHFIIRALXYXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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